2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one
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Overview
Description
2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C₁₃H₁₆OS It is characterized by a cyclopentanone ring substituted with a methyl group and a 4-methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2-methylcyclopentanone with 4-methylthiophenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base to deprotonate the thiol group and facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies often focus on its interaction with biological macromolecules.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The cyclopentanone ring and the phenyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one: Similar structure but with the methyl group on the phenyl ring in a different position.
2-Methyl-3-[(4-chlorophenyl)sulfanyl]cyclopentan-1-one: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one is unique due to the specific positioning of the methyl and phenylsulfanyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H16OS |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-methyl-3-(4-methylphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C13H16OS/c1-9-3-5-11(6-4-9)15-13-8-7-12(14)10(13)2/h3-6,10,13H,7-8H2,1-2H3 |
InChI Key |
WTWFENMTYHCDHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
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